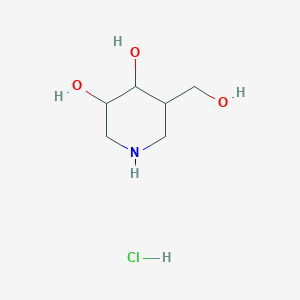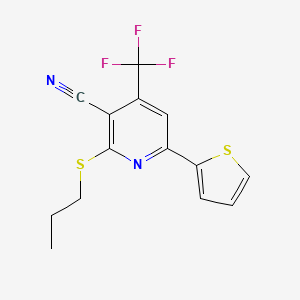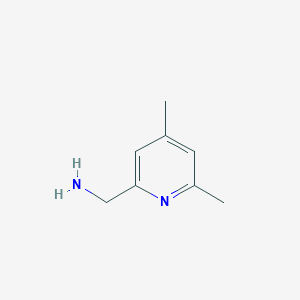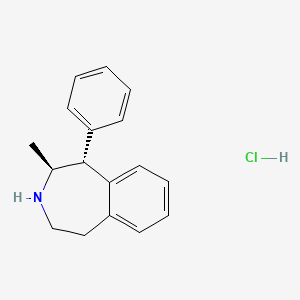
2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid, also known as BNPA, is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a bifunctional compound with a piperazine moiety and an acetic acid moiety, and is commonly used as a reagent in organic synthesis. BNPA is also used as a ligand in coordination chemistry, and has been used in the synthesis of a number of metal complexes. Furthermore, BNPA has been used in a variety of applications in the field of medicinal chemistry, including the synthesis of drugs and drug delivery systems.
科学的研究の応用
Molecular Interaction Studies
Research involving compounds like "2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid" often focuses on understanding how these molecules interact with biological systems. For instance, studies on compounds such as 1-naphthaleneacetic acid and its derivatives reveal insights into molecular interactions through hydrogen bonding and other intermolecular forces, which are crucial for designing drugs with specific biological targets (Wang et al., 2007).
Synthetic Methodology and Derivatives Formation
The exploration of synthetic pathways and the formation of derivatives of naphthalene-based compounds are significant for medicinal chemistry. For example, the study of acidolytic deprotection and its impact on creating aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media provides essential insights into synthetic routes that could be utilized for drug development (Schön & Kisfaludy, 2009).
Photophysical and Photochemical Properties
Investigating the photophysical and photochemical properties of naphthalene-based compounds, such as norfloxacin derivatives, helps in understanding their behavior under light exposure. This is particularly relevant in designing drugs with specific activation or deactivation pathways under light, contributing to the development of photodynamic therapy agents (Cuquerella et al., 2004).
Plant Growth Regulation
The effects of naphthalene-acetic acid derivatives on plant growth and development highlight their potential use in agriculture. Studies on compounds such as 1,2-benzisoxazole-3-acetic acid and its impact on adventitious shoot regeneration and rooting in apple demonstrate the application of these compounds in enhancing plant propagation techniques (Caboni & Tonelli, 1999).
Anticonvulsant Activity
Research into the anticonvulsant activity of naphthalene-based compounds, including their synthesis, molecular modeling, and evaluation, contributes to the discovery of new therapeutic agents for managing seizures. The development of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives showcases the potential of these compounds in pharmaceutical applications (Ghareb et al., 2017).
Anticancer Evaluation
The synthesis and evaluation of naphthalene-based compounds for their anticancer activity represent a critical area of research. Studies on compounds such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlight the pursuit of novel anticancer agents (Salahuddin et al., 2014).
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSCUBGOYVIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
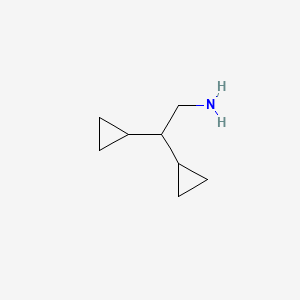
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)
